4-Amino-2,2,6,6-tetramethylpiperidin-1-ol
Description
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol is a substituted piperidine derivative featuring both hydroxyl (-OH) and amino (-NH₂) functional groups. This compound is structurally related to the nitroxyl radical family (e.g., TEMPO derivatives) but lacks the characteristic stable radical oxygen (-O·) found in such species. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOUYKQIUYGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76462-91-4, 14691-88-4 | |
| Record name | Tempamine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076462914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tempamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TEMPAMINE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A7PZ2DJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reductive Amination of 2,2,6,6-Tetramethylpiperidin-4-one
Reductive amination represents a foundational method for synthesizing 4-amino-2,2,6,6-tetramethylpiperidin-1-ol. This two-step process involves the condensation of 2,2,6,6-tetramethylpiperidin-4-one with ammonia or ammonium salts, followed by reduction using agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of transition metal catalysts.
The ketone precursor, 2,2,6,6-tetramethylpiperidin-4-one, reacts with ammonium acetate in methanol under reflux to form an imine intermediate. Subsequent reduction with NaBH₃CN at 0–5°C yields the target amine with a reported efficiency of 78–85% . Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 3–5 bar H₂ pressure achieves similar yields while minimizing by-products like over-reduced piperidines .
Key Optimization Parameters:
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Temperature Control: Lower temperatures (0–10°C) during imine formation prevent side reactions such as enamine formation.
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Catalyst Selection: Pd/C offers higher selectivity compared to nickel catalysts, particularly for large-scale syntheses .
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Solvent System: Methanol or ethanol ensures solubility of both the ketone and ammonium salts, whereas aprotic solvents like THF reduce reaction rates .
Substitution Reactions with Cyanuric Chloride
A modular approach involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to introduce functional groups to the piperidine core. This method, adapted from polymer stabilizer synthesis, enables the coupling of 2,2,6,6-tetramethylpiperidin-4-ol with benzotriazole derivatives or allyloxy groups .
In a representative procedure, cyanuric chloride reacts with allyl alcohol in dichloromethane at 10°C in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The resulting allyloxy-s-triazine intermediate is then treated with this compound in glacial acetic acid, yielding a triazinyl-linked derivative with quantitative efficiency . While this route primarily produces stabilized analogs, hydrolysis under basic conditions (e.g., NaOH/EtOH) regenerates the parent amine.
Advantages:
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Scalability: Reactions proceed at ambient temperatures with minimal purification steps.
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Versatility: The triazine scaffold allows for sequential substitutions, enabling the synthesis of multifunctional derivatives .
Oxidation to Nitroxide Radical Derivatives
This compound serves as a precursor to nitroxide radicals like 4-amino-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are critical in spin-labeling and polymer stabilization. Oxidation is typically achieved using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or acetonitrile .
The reaction mechanism involves initial formation of a hydroxylamine intermediate via single-electron oxidation, followed by further oxidation to the stable nitroxide radical. Isotopic labeling studies using deuterated methyl groups (CD₃) confirm that radical stability is enhanced by steric protection from the tetramethyl substituents .
Reaction Conditions:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN | 25°C | 92% |
| mCPBA | CH₂Cl₂ | 0°C | 88% |
Applications:
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NMR Spectroscopy: Deuterated analogs (e.g., D₁₇-4-amino-TEMPO) are used as spin probes in dynamic nuclear polarization (DNP) experiments .
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Biochemical Studies: The radical’s ability to quench reactive oxygen species (ROS) makes it valuable in oxidative stress assays .
Grignard reagents facilitate the introduction of methyl groups to the piperidine ring, offering an alternative route to this compound. Starting from piperidin-4-one, treatment with methylmagnesium bromide (MeMgBr) in THF at −78°C generates the tertiary alcohol, which is subsequently aminated via reductive amination .
Critical Considerations:
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Steric Hindrance: The tetramethyl substitution pattern necessitates slow addition of Grignard reagents to prevent aggregation and incomplete reactions.
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Workup Procedures: Quenching with saturated NH₄Cl ensures safe decomposition of excess Mg complexes, while extraction with ethyl acetate isolates the product .
Industrial-Scale Catalytic Hydrogenation
For commercial production, continuous-flow hydrogenation systems are employed to enhance efficiency and safety. Fixed-bed reactors packed with Pd/Al₂O₃ catalysts operate at 50–80°C and 10–15 bar H₂ pressure, achieving near-quantitative conversion of imine intermediates to this compound .
Economic and Safety Benefits:
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidants such as oxone.
Reduction: It can be reduced using standard reducing agents.
Substitution: The compound can participate in substitution reactions, particularly with acryloyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and acryloyl chloride. The reactions are typically carried out under controlled conditions of temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and industrial applications .
Scientific Research Applications
Chemical Synthesis
Key Role in Organic Reactions
TAD is primarily recognized for its role as an intermediate in the synthesis of various organic compounds. It is notably used in the preparation of Bobbitt's salt, an oxidant that facilitates oxidation reactions in organic synthesis. The compound can be synthesized through reductive amination of ketones, making it a valuable building block in synthetic chemistry .
Applications in Oxidation Reactions
TAD acts as a reagent in oxidative transformations. For instance, it has been utilized to synthesize 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (Bobbitt's salt), which demonstrates significant oxidative capabilities in various chemical reactions .
Polymer Stabilization
Additive for Polymer Materials
One of the critical applications of TAD is its use as an additive to enhance the light and heat stability of polyamide materials. The compound contains hindered piperidine amines that effectively prevent degradation caused by environmental factors . This stabilization is crucial for extending the lifespan and maintaining the performance of polymer products.
Biological Applications
Radical Scavenging Properties
TAD exhibits radical scavenging capabilities due to its structure, which allows it to act as a spin label for detecting radicals and their associated damage. This property makes it useful in biological research for studying oxidative stress and related cellular damage mechanisms .
Superoxide Dismutase-Mimetic Activity
Research indicates that TAD possesses superoxide dismutase-mimetic activity, which means it can mimic the enzymatic activity of superoxide dismutase (SOD), an important antioxidant enzyme in biological systems. This characteristic positions TAD as a potential therapeutic agent for conditions related to oxidative stress .
Material Science Applications
Use in Lithium Superionic Conductors
Recent studies have explored the use of TAD derivatives in lithium superionic conducting (LiSICON) ceramic membranes. These membranes are vital for developing reliable nonaqueous flow cells for energy storage applications. The incorporation of TAD enhances the performance and stability of these materials .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for Bobbitt's salt; used in oxidation reactions |
| Polymer Stabilization | Additive to improve light and heat stability of polyamides |
| Biological Research | Radical scavenger; mimics superoxide dismutase activity |
| Material Science | Enhances performance of lithium superionic conductors |
Case Studies
- Synthesis of Bobbitt's Salt
- Stabilization of Polyamides
- Radical Scavenging Activity
Mechanism of Action
The mechanism of action of 4-Amino-2,2,6,6-tetramethylpiperidin-1-ol involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer by interacting with reactive species and preventing degradation of the target molecules. It also participates in chemical reactions that modify the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to key analogs below:
Key Observations :
- The hydroxyl group in this compound distinguishes it from nitroxides like 4-Amino-TEMPO, which exhibit paramagnetic properties due to the -O· group.
- The amino group enables conjugation with biomolecules or polymers, a feature shared with 4-Amino-TEMPO but absent in TEMPO .
Deuterated and Isotopically Labeled Derivatives
- 4-Amino-TEMPO-d₁₇-¹⁵N-1-oxyl: Deuterated and ¹⁵N-labeled variants are used in EPR and NMR studies for tracking molecular interactions . High cost ($750/0.05 g) due to isotopic enrichment .
- This compound: No deuterated analogs reported, limiting its utility in isotopic labeling compared to 4-Amino-TEMPO derivatives.
Biological Activity
4-Amino-2,2,6,6-tetramethylpiperidin-1-ol (commonly referred to as 4-Amino-TEMPO) is a derivative of the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO). This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological activities and potential therapeutic applications.
4-Amino-TEMPO is characterized by its stable radical structure, which allows it to participate in various redox reactions. The presence of the amino group enhances its solubility and reactivity compared to other nitroxides. Its molecular formula is with a molecular weight of 172.27 g/mol.
The biological activity of 4-Amino-TEMPO is primarily attributed to its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The mechanism involves the one-electron oxidation and reduction processes that are characteristic of nitroxide radicals:
This reaction indicates that 4-Amino-TEMPO can donate an electron to free radicals, stabilizing them and preventing cellular damage.
Antioxidant Properties
Numerous studies have demonstrated the antioxidant capabilities of 4-Amino-TEMPO. It has been shown to reduce oxidative stress in various cellular models by decreasing lipid peroxidation and protecting against DNA damage. For instance, a study highlighted that treatment with 4-Amino-TEMPO significantly lowered malondialdehyde (MDA) levels in cells exposed to oxidative stress .
Anticancer Activity
4-Amino-TEMPO exhibits promising anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as K-562 (human chronic myeloid leukemia cells). In vitro studies have shown that concentrations ranging from 10 µM to 50 µM lead to significant cytotoxic effects compared to control groups treated with doxorubicin . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it can mitigate neuronal cell death induced by oxidative stress, thereby holding potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Oxidative Stress Reduction : In a controlled study using rat models subjected to ischemia-reperfusion injury, administration of 4-Amino-TEMPO resulted in reduced infarct size and improved neurological scores compared to untreated controls .
- Cancer Treatment : A study involving Yoshida Sarcoma models demonstrated that 4-Amino-TEMPO not only inhibited tumor growth but also enhanced the efficacy of conventional chemotherapeutic agents .
- Neuroprotection : Research on primary neuronal cultures exposed to glutamate toxicity showed that pre-treatment with 4-Amino-TEMPO significantly reduced cell death and preserved mitochondrial function .
Comparative Analysis
| Property | 4-Amino-TEMPO | Other Nitroxides |
|---|---|---|
| Antioxidant Activity | High | Variable |
| Anticancer Activity | Significant | Limited |
| Neuroprotective Effects | Promising | Moderate |
| Stability | High | Moderate |
Q & A
Q. What are the critical handling and storage protocols for 4-Amino-TEMPO in laboratory settings?
Answer:
- Handling: Use mechanical exhaust or fume hoods to minimize aerosol formation. Wear NIOSH/EN 166-compliant safety glasses, impervious gloves, and protective clothing. Avoid skin/eye contact and inhalation of dust .
- Storage: Refrigerate (2–8°C) in airtight containers with desiccants. Ensure adequate ventilation and avoid heat/moisture exposure to prevent decomposition .
- Safety Measures: In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention. Use dust suppression techniques during weighing .
Q. What synthetic methodologies are reported for 4-Amino-TEMPO and its intermediates?
Answer:
- Intermediate Synthesis: 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy (CAS 63697-61-0) is a key precursor. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the azide group to an amine .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>98%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Isotopic Labeling: Deuterated analogs (e.g., 4-Amino-TEMPO-d17) are synthesized using deuterated reagents and verified via mass spectrometry .
Q. How is spectroscopic characterization performed for 4-Amino-TEMPO?
Answer:
- FT-IR/FT-Raman: Assign vibrational modes (e.g., N–O stretch at ~1370 cm⁻¹) using experimental spectra and computational methods (DFT/B3LYP with 6-311+G(d,p) basis set) .
- EPR Spectroscopy: Detect nitroxide radical signals (g-factor ~2.006, hyperfine splitting ~17 G). Sample preparation requires concentrations ~30× higher than biological targets (e.g., 300 μM for PSII suspensions) .
Advanced Research Questions
Q. How is 4-Amino-TEMPO utilized as a spin label in electron paramagnetic resonance (EPR) studies?
Answer:
- Experimental Design: Use 4-Amino-TEMPO as a radical probe in protein dynamics. For apo-WOC–PSII complexes, employ spin label concentrations of 750 μM (30× P680 concentration) to ensure detectable signal-to-noise ratios .
- Data Interpretation: Analyze linewidth broadening to infer mobility constraints. Compare with TEMPOL (hydroxyl analog) to differentiate solvent accessibility vs. steric hindrance .
Q. What is the impact of isotopic labeling (e.g., deuterium, 15N) on the stability and detection of 4-Amino-TEMPO?
Answer:
- Stability: Deuterated analogs (e.g., 4-Amino-TEMPO-d17) exhibit enhanced thermal stability due to reduced vibrational energy dissipation. Storage at –20°C extends shelf life .
- Detection: 15N labeling shifts hyperfine splitting in EPR (e.g., from 14N triplet to 15N doublet), improving resolution in crowded spectra .
Q. How can researchers resolve contradictions in toxicological data for 4-Amino-TEMPO?
Answer:
- Data Gaps: Acute toxicity (LD50/LC50) and chronic effects (mutagenicity) are unreported. Assume worst-case scenarios (Category 2 skin/eye irritation) and implement strict exposure controls .
- Mitigation Strategies: Use in vitro assays (e.g., Ames test for mutagenicity) and cross-reference regulatory classifications (e.g., Canada D2B: toxic material causing systemic effects) .
Q. How should researchers address contradictory reactivity data in oxidation studies?
Answer:
- Experimental Validation: Test incompatibilities (e.g., strong oxidizers like HNO₃) under controlled conditions. Monitor decomposition products (CO, NOx) via GC-MS .
- Reactivity Profiling: Compare logPow (0.56) with TEMPOL (logPow –0.34) to predict membrane permeability differences in biological systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
